molecular formula C16H28Cl3N3O B13775593 5'-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride CAS No. 77966-44-0

5'-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride

Cat. No.: B13775593
CAS No.: 77966-44-0
M. Wt: 384.8 g/mol
InChI Key: INSVAULNJILYCH-UHFFFAOYSA-N
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Description

2-[[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted aniline derivative and a diethylazanium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride typically involves multiple steps. One common route starts with the preparation of 5-chloro-2-methylaniline, which is then reacted with various reagents to introduce the oxoethyl and methylazanium groups. The final step involves the formation of the diethylazanium dichloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted aniline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylaniline: A precursor in the synthesis of the target compound.

    2-Chloro-5-methylaniline: Another chloro-substituted aniline derivative with similar properties.

    3-Chloro-2-methylaniline: A structural isomer with different reactivity.

Uniqueness

2-[[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

77966-44-0

Molecular Formula

C16H28Cl3N3O

Molecular Weight

384.8 g/mol

IUPAC Name

[2-(5-chloro-2-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium;dichloride

InChI

InChI=1S/C16H26ClN3O.2ClH/c1-5-20(6-2)10-9-19(4)12-16(21)18-15-11-14(17)8-7-13(15)3;;/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,18,21);2*1H

InChI Key

INSVAULNJILYCH-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC[NH+](C)CC(=O)NC1=C(C=CC(=C1)Cl)C.[Cl-].[Cl-]

Origin of Product

United States

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